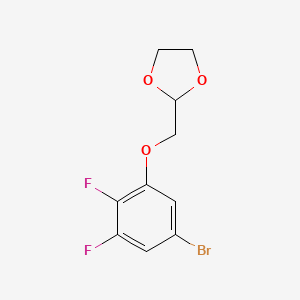

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane

Description

Properties

Molecular Formula |

C10H9BrF2O3 |

|---|---|

Molecular Weight |

295.08 g/mol |

IUPAC Name |

2-[(5-bromo-2,3-difluorophenoxy)methyl]-1,3-dioxolane |

InChI |

InChI=1S/C10H9BrF2O3/c11-6-3-7(12)10(13)8(4-6)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2 |

InChI Key |

OYTGDLHBJYHVHA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)COC2=C(C(=CC(=C2)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Bromination Using Molecular Bromine and Iron Catalyst

A scaled industrial procedure involves reacting 2,3-difluorophenol with bromine in the presence of iron filings under an inert nitrogen atmosphere. The reaction proceeds via electrophilic substitution, where bromine (Br₂) acts as the electrophile, and iron facilitates the generation of Br⁺ ions. Key parameters include:

- Temperature : 20–30°C to minimize polybromination.

- Stoichiometry : A 1:1 molar ratio of 2,3-difluorophenol to bromine ensures monobromination.

- Workup : Post-reaction quenching with sodium hydrogen sulfite removes excess bromine, followed by steam distillation to isolate the product.

This method achieves a yield of 75% with 99% purity, as confirmed by liquid chromatography.

Alternative Bromination via HBr/H₂O₂

An alternative approach employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to generate bromine in situ. This method avoids handling elemental bromine directly, enhancing safety. The reaction occurs at 10–70°C, with H₂O₂ serving as an oxidizing agent to regenerate Br⁺ from HBr. The crude product is purified via vacuum distillation, yielding 538 g of 5-bromo-2,3-difluorophenol from 560 g of starting material.

Formation of the Dioxolane Ring

The 1,3-dioxolane moiety is introduced via cyclization reactions, typically involving diols and carbonyl compounds. Two primary strategies dominate the literature.

Epichlorohydrin-Mediated Cyclization

Epichlorohydrin serves as a versatile precursor for dioxolane formation. The reaction proceeds in two stages:

- Etherification : 5-Bromo-2,3-difluorophenol reacts with epichlorohydrin under basic conditions (e.g., NaOH), forming a glycidyl ether intermediate.

- Cyclization : The intermediate undergoes ring closure with ethylene glycol in the presence of acid catalysts (e.g., H₂SO₄), yielding the 1,3-dioxolane ring.

Optimization Parameters :

Acetalization with Formaldehyde

Direct acetalization using formaldehyde and ethylene glycol offers a one-pot alternative. The phenol reacts with formaldehyde under acidic conditions (e.g., p-toluenesulfonic acid), forming a hemiketal intermediate. Subsequent dehydration with ethylene glycol produces the dioxolane ring. This method avoids epichlorohydrin but requires strict control of water content to prevent hydrolysis.

Industrial-Scale Production and Purification

Scaling the synthesis necessitates modifications to laboratory protocols:

Continuous-Flow Bromination

Modern facilities employ continuous-flow reactors for bromination, improving heat dissipation and reaction homogeneity. A typical setup involves:

Crystallization of the Final Product

The crude dioxolane derivative is purified via recrystallization from ethanol/water mixtures. Key factors include:

- Cooling Rate : Slow cooling (1°C/min) enhances crystal size and purity.

- Solvent Ratio : A 3:1 ethanol/water ratio optimizes yield and solubility.

Mechanistic Insights and Side Reactions

Competing Pathways in Dioxolane Formation

During cyclization, competing reactions such as ring-opening or over-alkylation may occur. For example, the glycidyl ether intermediate can hydrolyze to form diols if moisture is present. Mitigation strategies include:

Regioselectivity in Bromination

The para position (5-position) is favored due to the electron-withdrawing effects of fluorine atoms, which direct electrophilic attack to the most activated ring position. Ortho and meta bromination are suppressed by steric hindrance and electronic deactivation.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms >99% purity. Mobile phases typically consist of acetonitrile/water mixtures (70:30 v/v).

Emerging Methodologies

Catalytic Bromination with N-Bromosuccinimide

Recent studies explore N-bromosuccinimide (NBS) as a safer bromine source. In acetonitrile at 80°C, NBS selectively brominates 2,3-difluorophenol with 85% yield.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A prototype protocol uses 150 W power at 100°C, achieving 90% conversion in 15 minutes.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s reactivity stems from its 1,3-dioxolane ring and halogenated phenyl substituent . The dioxolane ring (a five-membered cyclic ether with two oxygen atoms) serves as a reactive site for nucleophilic attack, while the bromo-difluorophenoxy group introduces electron-withdrawing effects, influencing substitution patterns.

-

Dioxolane Ring : The oxygen atoms in the ring create a partially positive environment, making it susceptible to nucleophilic substitution (e.g., SN2 reactions) or ring-opening under acidic/basic conditions.

-

Phenoxy Substituent : The bromine and fluorine atoms on the phenyl ring enhance electrophilicity, directing reactions toward nucleophilic aromatic substitution or elimination.

Nucleophilic Substitution

The bromine atom on the phenyl ring can undergo substitution via SN2 mechanisms. For example:

-

Reaction : 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane + Nu⁻ → 2-((5-Nu-2,3-difluorophenoxy)methyl)-1,3-dioxolane + Br⁻

-

Conditions : Polar aprotic solvents (e.g., DMF) or catalytic bases.

Elimination Reactions

Under basic or acidic conditions, the dioxolane ring may undergo elimination to form carbonyl compounds:

-

Mechanism : Acid-catalyzed cleavage of the ring generates a carbonyl group, while base-induced elimination could yield alkenes .

Condensation Reactions

The compound’s synthesis often involves condensation between a phenol and a carbonyl precursor. For example:

-

Synthesis Pathway : Reaction of 2,3-difluorophenol with a dioxolane-forming aldehyde/ketone in the presence of acid catalysts (e.g., H₂SO₄).

Comparison with Structurally Similar Compounds

Scientific Research Applications

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares the target compound with structurally related dioxolane derivatives:

Key Observations :

- Linkage Flexibility : The methylene bridge in the target compound reduces conformational flexibility versus ethyl-linked analogs, which may improve binding selectivity in biological systems .

Biological Activity

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9BrF2O3

- Molecular Weight : 295.08 g/mol

- CAS Number : 1443342-93-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dioxolane have shown effectiveness against various cancer cell lines, including breast cancer (MCF7 and MDA-MB-468), lung cancer (A549), and leukemia (K-562) .

- A specific study reported that a related compound reduced tumor growth in mouse models and extended survival without notable side effects .

-

Antibacterial and Antifungal Properties

- Compounds in the dioxolane family have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. However, some derivatives showed limited efficacy against Escherichia coli and Klebsiella pneumoniae .

- Antifungal activity has also been noted against Candida albicans, indicating a broad spectrum of antimicrobial action .

-

Mechanism of Action

- The presence of the phenoxy group in the structure is crucial for its biological activity. It has been suggested that the compound may interact with serotonin receptors (5-HT receptors), contributing to antidepressant and anxiolytic effects .

- The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, particularly the dioxolane ring which may facilitate interactions with cellular targets.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Comparison with Standard |

|---|---|---|

| MCF7 | 10.2 | 5-Fluorouracil (15 µM) |

| MDA-MB-468 | 14.0 | Not significant |

| A549 | 6.6 | Comparable |

This study highlighted the compound's potential as a promising anticancer agent.

Study 2: Antibacterial Activity

Another research focused on the antibacterial properties of dioxolane derivatives found:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Pseudomonas aeruginosa | Not effective |

This suggests that while some derivatives are potent against certain bacteria, others may lack effectiveness against prevalent pathogens.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane, and how are reaction conditions optimized?

Answer:

The synthesis of 1,3-dioxolane derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Coupling with silylated nucleophiles : Evidence from similar compounds shows that 1,3-dioxolane rings can be formed via reactions between silylated heterocycles (e.g., 5-fluorouracil) and dioxolane precursors using trimethylsilyl triflate (TMSOTf) as a catalyst .

- Acetal formation : Cyclic intermediates like 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane (analogous to the target compound) are synthesized via acid-catalyzed acetalization between diols and aldehydes/ketones .

Optimization involves controlling temperature (often 0–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like ring-opening or over-bromination .

Advanced: How do the electron-withdrawing bromo and difluoro substituents on the phenoxy group influence regioselectivity in subsequent reactions?

Answer:

The 5-bromo and 2,3-difluoro substituents create an electron-deficient aromatic ring, directing electrophilic/nucleophilic attacks to specific positions:

- Nucleophilic aromatic substitution (SNAr) : The electron-withdrawing groups activate the para position of the phenoxy moiety for nucleophilic displacement, as seen in related bromophenoxy-dioxolane derivatives .

- Steric effects : The bulky dioxolane ring may hinder reactions at the ortho position, favoring meta or para reactivity in cross-coupling reactions. Computational studies (e.g., DFT) can predict these effects by analyzing charge distribution and frontier molecular orbitals .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key methods include:

- NMR spectroscopy : H and C NMR identify the dioxolane ring (δ 4.0–5.5 ppm for methylene protons) and substituent patterns (e.g., aromatic protons for bromo/difluoro groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., M+ peaks for CHBrFO) and detects isotopic patterns from bromine .

- HPLC : Assesses purity (>95% as per industry standards) and monitors degradation products under varying pH/temperature conditions .

Advanced: How can computational modeling predict stereochemical outcomes in asymmetric syntheses involving this compound?

Answer:

- Molecular docking and DFT calculations : These tools model interactions between the dioxolane ring’s chiral center and enzyme active sites or catalysts, predicting enantioselectivity in reactions like hydrogenation or enzymatic resolution .

- Crystal structure analysis : X-ray crystallography of analogs (e.g., 1,3-dioxolane-containing inhibitors) reveals preferred conformations, guiding synthetic design to avoid steric clashes .

Basic: What challenges arise in achieving high regioselectivity during bromination of the phenoxy precursor?

Answer:

- Competitive halogenation : The difluoro substituents can direct bromination to undesired positions. Controlled conditions (e.g., low temperature, Lewis acids like FeBr) are required to favor the 5-bromo position .

- Side reactions : Over-bromination or ring-opening of the dioxolane moiety may occur. Monitoring via TLC or in-situ IR spectroscopy helps mitigate these issues .

Advanced: How do catalyst systems impact the efficiency of coupling reactions involving the dioxolane ring?

Answer:

- Palladium catalysts : Enable Suzuki-Miyaura couplings with boronic acids, but the electron-deficient phenoxy group may require bulky ligands (e.g., SPhos) to enhance turnover .

- Acid catalysts : Protic acids (e.g., p-TsOH) facilitate acetal formation but risk hydrolyzing sensitive substituents. Alternatively, zeolites or mesoporous silica provide controlled acidity .

Basic: What stability concerns are associated with this compound under storage or reaction conditions?

Answer:

- Hydrolysis : The dioxolane ring is prone to acid- or base-catalyzed ring-opening. Storage under anhydrous conditions (e.g., molecular sieves) and neutral pH buffers is critical .

- Light sensitivity : Bromoarenes may undergo photodecomposition. Use amber vials and inert atmospheres (N) for long-term stability .

Advanced: How can kinetic studies resolve contradictions in reported reaction yields for dioxolane derivatives?

Answer:

- Rate profiling : Monitoring reaction progress via in-situ NMR or calorimetry identifies bottlenecks (e.g., slow nucleophilic attack vs. rapid byproduct formation) .

- Isotope labeling : O-labeled dioxolanes can trace hydrolysis pathways, distinguishing between inherent instability and catalyst-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.